Tomelukast is a leukotriene receptor antagonist (also known as a leukotriene modifier) []. It belongs to a class of drugs that work by interfering with the action of leukotrienes [].
Mechanism of Action
Leukotrienes are chemicals released by the body that cause inflammation and tightening of airway muscles in the lungs []. Tomelukast specifically blocks the action of leukotriene D4 (LTD4) by binding to its receptor [, ]. This inhibition reduces the inflammatory cascade, leading to decreased bronchoconstriction, mucus secretion, and airway edema [].
Applications
Tomelukast has been studied for its potential in treating various respiratory diseases. Research indicates its effectiveness in managing asthma, particularly by reducing cold air-induced asthmatic reactions []. Additionally, it has shown potential in addressing allergic rhinitis, chronic obstructive pulmonary disease (COPD), and the common cold []. Studies have explored its use in combination with other medications, such as anticholinergics, to enhance treatment efficacy for respiratory conditions [].
Related Compounds
Montelukast
Compound Description: Montelukast, similar to Tomelukast, functions as a leukotriene receptor antagonist, specifically targeting the CysLT1 receptor. It is clinically utilized in the management of asthma and allergic rhinitis. [, ]
Relevance: Both Montelukast and Tomelukast belong to the class of leukotriene receptor antagonists and share a similar mechanism of action by blocking leukotriene signaling. [] Structurally, they possess comparable pharmacophores, contributing to their shared pharmacological profile. These similarities highlight their relevance in understanding the structure-activity relationship of leukotriene receptor antagonists and their therapeutic potential in respiratory diseases.
Relevance: Zafirlukast, like Tomelukast, acts as a leukotriene receptor antagonist, signifying their shared mechanism in managing respiratory conditions. Although their chemical structures differ, their shared ability to block leukotriene signaling underscores their therapeutic relevance in asthma. []
Pranlukast
Compound Description: Pranlukast is categorized as a leukotriene receptor antagonist, primarily used in the treatment of asthma. []
Relevance: Both Pranlukast and Tomelukast are leukotriene receptor antagonists, suggesting a shared mechanism of action. While their chemical structures differ, their ability to inhibit leukotriene activity underscores their relevance in understanding the structure-activity relationships of this drug class and their therapeutic implications in respiratory diseases. []
Losartan
Compound Description: Losartan is a medication primarily prescribed for hypertension (high blood pressure). It functions as an angiotensin II receptor blocker, a different class than Tomelukast. []
Relevance: While Losartan's primary indication is hypertension and differs mechanistically from Tomelukast, both are noteworthy for containing a tetrazole ring in their structures. [] This structural similarity, despite different mechanisms of action and therapeutic targets, suggests that the tetrazole moiety might contribute to desirable pharmacological properties. Further research could elucidate the specific role of the tetrazole ring in both drugs.
R,R-Glycopyrrolate
Compound Description: R,R-Glycopyrrolate is an anticholinergic medication. Research suggests its potential use in combination with leukotriene inhibitors, including Tomelukast, for treating respiratory diseases. []
Relevance: Although R,R-Glycopyrrolate and Tomelukast belong to different drug classes and exhibit distinct mechanisms, their potential synergy in managing respiratory diseases is notable. [] This potential combination therapy suggests that targeting multiple pathways involved in respiratory conditions could enhance therapeutic outcomes. Further research is needed to investigate the efficacy and safety of this combination.
Alsterpaullone
Compound Description: Alsterpaullone is a small molecule that has shown potential in preclinical studies for repurposing as a treatment for Alzheimer's disease. []
Relevance: Alsterpaullone is identified alongside Tomelukast as a potential candidate for drug repurposing, albeit for a different disease. [] This shared identification as potential candidates for repurposing, although for distinct diseases, highlights a shared ability to potentially modulate biological pathways relevant to disease. Further research is necessary to explore the specific mechanisms and potential therapeutic applications of both compounds.
Ginkgolide A
Compound Description: Ginkgolide A is a natural compound extracted from the Ginkgo biloba tree. It has shown some preclinical evidence of potential for repurposing as a treatment for Alzheimer's disease. []
Relevance: Similar to Tomelukast, Ginkgolide A is highlighted as a potential drug repurposing candidate, although for a different disease. [] Their shared identification, despite different primary applications, suggests a potential for broader therapeutic applications beyond their initial indications. Further research is needed to investigate their mechanisms of action and potential efficacy in various disease contexts.
Chrysin
Compound Description: Chrysin is a natural flavonoid found in plants such as passionflower and chamomile. It has exhibited some potential for repurposing as a treatment for Alzheimer's disease in preclinical studies. []
Relevance: Chrysin, like Tomelukast, is recognized as a potential candidate for drug repurposing, despite targeting a different disease. [] This shared identification underscores the potential for existing compounds to be repurposed for novel therapeutic applications beyond their original indications. Further investigation is necessary to explore the specific mechanisms and potential therapeutic benefits of both compounds.
Ouabain
Compound Description: Ouabain is a cardiac glycoside known to inhibit the sodium-potassium pump. It has shown some potential in preclinical research for repurposing as a treatment for Alzheimer's disease. []
Relevance: Both Ouabain and Tomelukast are identified as potential drug repurposing candidates, although for different diseases. [] This shared characteristic suggests a capacity for broader therapeutic applications beyond their initially intended uses. Further research is crucial to understand their mechanisms of action and assess their potential efficacy and safety in various disease contexts.
Sulindac Sulfide
Compound Description: Sulindac sulfide is the active metabolite of sulindac, a nonsteroidal anti-inflammatory drug (NSAID). It has been investigated for potential repurposing as a treatment for Alzheimer's disease. []
Relevance: Sulindac sulfide, similar to Tomelukast, has been identified as a potential candidate for drug repurposing, albeit for a different disease. [] This commonality highlights the possibility of exploring existing drugs for novel therapeutic applications. Further research is necessary to fully understand their mechanisms of action and assess their potential efficacy and safety in diverse disease settings.
Lorglumide
Compound Description: Lorglumide is a cholecystokinin (CCK) receptor antagonist that has been investigated for potential repurposing as a treatment for Alzheimer's disease. []
Relevance: Lorglumide, like Tomelukast, has been identified as a potential candidate for drug repurposing, although for a different disease. [] This shared characteristic suggests a capacity for broader therapeutic applications beyond their initially intended uses. Further research is crucial to understand their mechanisms of action and assess their potential efficacy and safety in various disease contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vecabrutinib, also known as SNS-062; FP-182, BSK-4841 and BIIB-062; is a potent, noncovalent, reversible BTK inhibitor that inhibits signaling
through the BCR pathway. SNS-062 does not require interaction with BTK C481 for inhibitory activity. SNS-062 has improved PK properties over
ibrutinib, including greater bioavailability and a longer half-life. SNS-062 may offer an alternative treatment option to patients with acquired resistance to ibrutinib.
VEC-5 is a HIV-1 inhibitor. VEC5 have been evaluated for their inhibitory potential employing ligand receptor and protein-protein interactions studies. VEC 5 showed better interaction with Vif than RN18.
Vecuronium is a synthetic, intermediate-acting mono-quaternary steroid and non-depolarizing neuromuscular blocking agent, with muscle relaxant activity. Vecuronium competitively binds to and blocks the nicotinic acetylcholine receptor at the neuromuscular junction, thereby preventing acetylcholine (ACh) binding and resulting in skeletal muscle relaxation and paralysis. Vecuronium has a shorter duration of action than pancuronium. Vecuronium, also known as NC 45 or norcuron, belongs to the class of organic compounds known as steroid esters. Steroid esters are compounds containing a steroid moiety which bears a carboxylic acid ester group. Vecuronium is considered to be a practically insoluble (in water) and relatively neutral molecule. Vecuronium has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, vecuronium is primarily located in the membrane (predicted from logP) and cytoplasm. Vecuronium can be biosynthesized from 5alpha-androstane. Vecuronium is a 5alpha-androstane compound having 3alpha-acetoxy-, 17beta-acetoxy-, 2beta-piperidino- and 16beta-N-methylpiperidinium substituents. It has a role as a nicotinic antagonist, a neuromuscular agent, a muscle relaxant and a drug allergen. It is an androstane, a quaternary ammonium ion and an acetate ester. It derives from a hydride of a 5alpha-androstane.
Competitive nicotinic acetylcholine receptor (nAChR) antagonist (IC50 = 9.9 nM). Muscle relaxant. Inhibits neural response to hypoxia. Vecuronium is a non-depolarizing muscle relaxant derived from the aminosteroid pancuronium and used adjunctively to general anesthesia. It competitively blocks cholinergic receptors at the motor end plate of the neuromuscular junction, inducing temporary paralysis. In humans, it has been shown to reduce muscle twitch tension with an ED50 value of 0.15 mg/kg for a duration of 27 minutes without inducing cardiovascular effects. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards Vecuronium Bromide is a nondepolarizing neuromuscular blocking agent, which helps for adequate muscle relaxation for all types of surgical procedures in the absence of cardiorespiratory depressant effects of deep anesthesia. Vecuronium Bromide is the bromide salt form of vecuronium, a synthetic steroid derivative of the naturally occurring alkaloids of curare with a muscle relaxant property. Vecuronium bromide competes with acetylcholine for the nicotinic receptors at the neuromuscular junction of skeletal muscles, thereby inhibiting the action of acetylcholine and blocking the neural transmission without depolarizing the postsynaptic membrane. This leads to skeletal muscle relaxation and paralysis. Vecuronium bromide is the organic bromide salt of a 5alpha-androstane compound having 3alpha-acetoxy-, 17beta-acetoxy-, 2beta-piperidinino- and 16beta-N-methylpiperidinium substituents. It has a role as a nicotinic antagonist, a neuromuscular agent and a muscle relaxant. It is a quaternary ammonium salt and an organic bromide salt. It contains a vecuronium. It derives from a 5alpha-androstane. Monoquaternary homolog of PANCURONIUM. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents.
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine to combat pain, inflammation, and fever associated with acute and chronic musculoskeletal disorders in horses and dogs. In addition to inhibiting COX and reducing prostaglandin H2 synthesis, vedaprofen is reported to block the activity of the E. coli DNA polymerase III β subunit, preventing DNA replication and repair. 2-(4-cyclohexyl-1-naphthyl)propanoic acid is a member of the class of naphthalenes that is propionic acid in which one of the alpha-hydrogens is replaced by a 4-cyclohexyl-1-naphthyl group. It is a monocarboxylic acid and a member of naphthalenes. It derives from a propionic acid.